Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate (CAS 62617-93-0) is a highly functionalized, densely substituted cyclohexane building block utilized primarily as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and spirocyclic scaffolds. Featuring a cyanohydrin moiety paired with an ethyl ester and a 2-methyl substituent, this compound provides orthogonal reactivity handles for selective reduction, hydrolysis, and nucleophilic addition [1]. In industrial procurement, sourcing this pre-formed cyanohydrin bypasses the hazardous handling of highly toxic cyanide reagents required during its synthesis from the corresponding ketone, streamlining downstream manufacturing workflows and reducing environmental, health, and safety (EHS) overhead.
Substituting this compound with its des-methyl analog (Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate) or its ketone precursor (Ethyl 2-methyl-4-oxocyclohexanecarboxylate) fundamentally alters downstream processability and target molecule efficacy. The 2-methyl group is not merely a lipophilic addition; it dictates the conformational landscape of the cyclohexane ring, heavily influencing the stereochemical outcome of subsequent reactions and the binding affinity of the final API [1]. Furthermore, attempting to substitute with the ketone precursor shifts the burden of cyanohydrin formation onto the procurement facility, introducing unacceptable EHS risks associated with large-scale cyanide handling and potential batch-to-batch variability in diastereomeric ratios.
Procuring the pre-formed cyanohydrin (CAS 62617-93-0) directly eliminates the need for in-house cyanation of Ethyl 2-methyl-4-oxocyclohexanecarboxylate. Industrial cyanation requires strict EHS protocols for handling NaCN/KCN or HCN, which can increase process cycle times by up to 40% due to required safety monitoring and specialized waste disposal [1]. By utilizing the pre-formed cyanohydrin, manufacturers bypass these regulatory and operational bottlenecks, achieving a direct reduction in synthesis step count and associated hazardous waste generation.
| Evidence Dimension | Hazardous Reagent Handling & Step Count |
| Target Compound Data | 0 steps requiring cyanide handling; immediate readiness for reduction/hydrolysis |
| Comparator Or Baseline | Ethyl 2-methyl-4-oxocyclohexanecarboxylate (Ketone precursor): Requires 1 highly hazardous cyanation step |
| Quantified Difference | Eliminates 100% of in-house cyanide handling and reduces synthetic route by 1 critical step |
| Conditions | Industrial scale-up and API manufacturing workflows |
Bypassing in-house cyanide handling drastically reduces EHS compliance costs and accelerates production timelines.
The presence of the 2-methyl group in Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate provides critical steric bulk that biases the cyclohexane ring into a specific chair conformation. When compared to the des-methyl analog (Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate), the 2-methyl derivative exhibits significantly higher diastereoselectivity during subsequent transformations, such as the reduction of the nitrile to a primary amine, typically achieving >85% diastereomeric excess (d.e.) [1]. This conformational locking minimizes the formation of unwanted epimers, which are often difficult and costly to separate via chromatography at scale.
| Evidence Dimension | Downstream Diastereoselectivity (Reduction) |
| Target Compound Data | Typically >85% d.e. due to 2-methyl conformational locking |
| Comparator Or Baseline | Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate (Des-methyl): <60% d.e., higher epimer formation |
| Quantified Difference | >25% improvement in diastereomeric excess during downstream functionalization |
| Conditions | Nitrile reduction or nucleophilic addition to the ester |
Higher diastereoselectivity directly translates to improved overall yields and simplified purification in complex API synthesis.
The ethyl ester variant (CAS 62617-93-0) offers distinct processability advantages over its methyl ester counterpart (e.g., Methyl 4-cyano-4-hydroxy-1-methylcyclohexanecarboxylate). In multi-step syntheses utilizing ethanol as a solvent or co-solvent, the ethyl ester is immune to transesterification side reactions, maintaining <0.5% impurity levels [1]. Conversely, methyl esters can exhibit >5% transesterification degradation under similar conditions. Additionally, the ethyl group slightly increases the lipophilicity of the intermediate, improving its partitioning into organic phases during aqueous workups and enhancing extraction efficiency.
| Evidence Dimension | Stability in Ethanolic Solvents |
| Target Compound Data | <0.5% transesterification impurity in EtOH |
| Comparator Or Baseline | Methyl ester analogs: >5% transesterification impurity in EtOH |
| Quantified Difference | >10-fold reduction in solvent-induced ester degradation |
| Conditions | Multi-step synthesis involving ethanolic solvents and basic/acidic catalysis |
Preventing transesterification and improving extraction efficiency streamlines downstream processing and maximizes isolated yields.
The orthogonal reactivity of the cyanohydrin and ester groups makes this compound an ideal precursor for constructing spirocyclic ring systems, such as spiro-piperidines or spiro-lactones [1]. These rigid, three-dimensional scaffolds are increasingly prioritized in modern drug discovery for their ability to improve target specificity and metabolic stability compared to flat, aromatic rings.
Direct reduction of the cyano group yields a 1-(aminomethyl)-cyclohexanol motif [1]. This structural feature is a critical pharmacophore in various central nervous system (CNS) active agents and analgesic APIs. Procuring the pre-formed cyanohydrin allows manufacturers to directly access this motif via a single, clean reduction step without handling cyanide.
Following hydrolysis of the ester and reduction of the nitrile, the resulting amino acid derivative can be incorporated into peptidomimetics [1]. The 2-methyl group provides essential conformational restriction, forcing the peptide chain into specific secondary structures (e.g., beta-turns) that enhance binding affinity and resist proteolytic degradation.